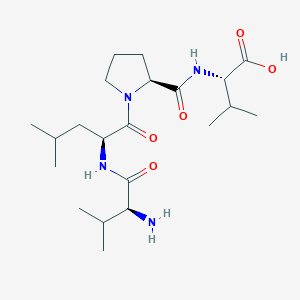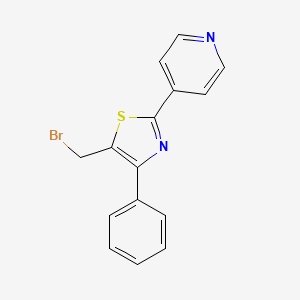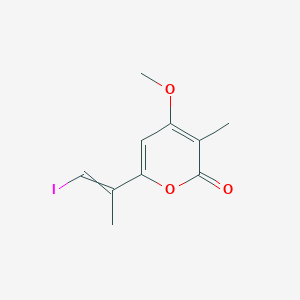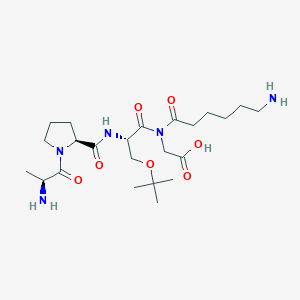
L-Valyl-L-leucyl-L-prolyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-leucyl-L-prolyl-L-valine is a tetrapeptide composed of the amino acids L-valine, L-leucine, and L-proline. This compound is of interest due to its potential biological activities and its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
L-Valyl-L-leucyl-L-prolyl-L-valine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, offering an environmentally friendly alternative to chemical synthesis.
化学反应分析
Types of Reactions
L-Valyl-L-leucyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols from disulfides.
科学研究应用
L-Valyl-L-leucyl-L-prolyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking the leucine residue.
L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with a similar structure but containing isoleucine instead of valine.
Uniqueness
L-Valyl-L-leucyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological activities and properties. The presence of both valine and leucine residues may enhance its hydrophobic interactions and stability compared to similar peptides.
属性
CAS 编号 |
918424-35-8 |
|---|---|
分子式 |
C21H38N4O5 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H38N4O5/c1-11(2)10-14(23-19(27)16(22)12(3)4)20(28)25-9-7-8-15(25)18(26)24-17(13(5)6)21(29)30/h11-17H,7-10,22H2,1-6H3,(H,23,27)(H,24,26)(H,29,30)/t14-,15-,16-,17-/m0/s1 |
InChI 键 |
PFSOVKQAPMYVFU-QAETUUGQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)



![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)



